molecular formula C14H17ClFN3O3 B13430804 7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B13430804
M. Wt: 329.75 g/mol
InChI Key: XUUCXAJCEZVOEZ-UHFFFAOYSA-N
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Description

7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of a fluorine atom, an aminoethylamino group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This step involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline core.

    Introduction of the fluorine atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Addition of the aminoethylamino group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with ethylenediamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethylamino group or the fluorine atom, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Ethylenediamine, halides, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and its effects on bacterial cell walls.

    Medicine: Investigated for its potential use as an antibiotic to treat bacterial infections.

    Industry: Used in the development of new antibacterial agents and other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.

    Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.

    Norfloxacin: A quinolone antibiotic with a similar core structure but different functional groups.

Uniqueness

7-(2-Aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct antibacterial properties and a broad spectrum of activity. Its unique structure allows it to target bacterial enzymes effectively, making it a valuable compound in antibacterial research.

Properties

Molecular Formula

C14H17ClFN3O3

Molecular Weight

329.75 g/mol

IUPAC Name

7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H16FN3O3.ClH/c1-2-18-7-9(14(20)21)13(19)8-5-10(15)11(6-12(8)18)17-4-3-16;/h5-7,17H,2-4,16H2,1H3,(H,20,21);1H

InChI Key

XUUCXAJCEZVOEZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)NCCN)F)C(=O)O.Cl

Origin of Product

United States

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